molecular formula C10H18BrNO2 B15328140 Methyl 1-(3-bromopropyl)piperidine-4-carboxylate

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate

Cat. No.: B15328140
M. Wt: 264.16 g/mol
InChI Key: KDJWOYAJRXKKSL-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromopropyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: Piperidone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .

Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

IUPAC Name

methyl 1-(3-bromopropyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3

InChI Key

KDJWOYAJRXKKSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)CCCBr

Origin of Product

United States

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